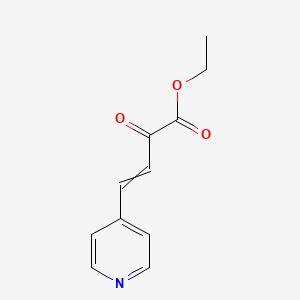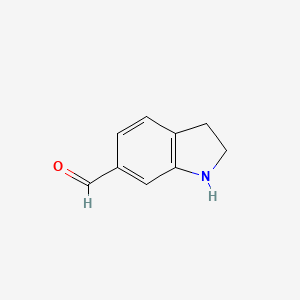![molecular formula C10H10BrNO B1504092 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 1269293-40-4](/img/structure/B1504092.png)
9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Vue d'ensemble
Description
9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is an organobromine compound characterized by its benzazepinone framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriately substituted amine with a brominated carbonyl compound. The reaction typically occurs under basic or acidic conditions, depending on the specifics of the substituents involved. For example, starting from 2-bromoaniline, the formation of the azepinone ring can be achieved via intramolecular cyclization using polyphosphoric acid as a catalyst.
Industrial Production Methods
The industrial scale production often mirrors the laboratory synthesis but optimizes for yield, cost, and safety. Employing continuous flow processes and greener chemistry practices can improve scalability. For instance, the use of bromine sources and recyclable catalysts in a closed-loop system helps minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo oxidation to form corresponding N-oxide derivatives, often using reagents like m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form derivatives, such as 4,5-dihydro-1H-benzo[b]azepine, using reducing agents like lithium aluminium hydride.
Substitution: The bromine atom at the 9th position is susceptible to nucleophilic substitution, forming a wide array of substituted derivatives. Common reagents include potassium tert-butoxide and other strong nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products from these reactions depend on the specific reagents and conditions. For instance, oxidation can yield N-oxide derivatives, while substitution can produce a range of 9-substituted azepinones.
Applications De Recherche Scientifique
9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has garnered attention in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential precursor in drug discovery and development, particularly for central nervous system disorders.
Industry: Utilized in material science for developing new polymers and organic semiconductors.
Mécanisme D'action
The mechanism by which 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exerts its effects involves interaction with specific molecular targets, which may include enzymes or receptors. Its brominated azepinone structure can facilitate binding to active sites through halogen bonding and π-π interactions, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Compared to other azepinone derivatives, 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one stands out due to its bromine atom, which imparts unique reactivity and potential biological activity.
Similar Compounds
4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Lacks the bromine atom, resulting in different reactivity and potentially different biological activities.
9-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with a chlorine atom, which may confer different chemical and biological properties.
1-azepinone derivatives: Variations in the azepinone structure, affecting the overall reactivity and application spectrum.
There you have it—an in-depth look at this intriguing compound. Any other topic you're curious about?
Propriétés
IUPAC Name |
9-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCNUZDRXQVXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676961 | |
| Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-40-4 | |
| Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















